A Technical Guide to 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract: This technical guide provides an in-depth overview of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, propose a representative synthetic pathway, and detail the analytical methodologies required for its characterization and quality control. Furthermore, this document synthesizes the current understanding of the broader indole-2-carboxylic acid scaffold's therapeutic applications, including its roles in developing novel antiviral, antiparasitic, and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery and application of novel heterocyclic compounds.
Introduction and Chemical Identity
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone of modern drug discovery due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The specific substitutions on this molecule—a fluorine atom at position 5, a methylsulfonyl group at position 7, and a carboxylic acid at position 2—are strategically significant. The fluorine atom can enhance metabolic stability and modulate the electronic properties and acidity (pKa) of the molecule, a common strategy in medicinal chemistry.[2][3] The electron-withdrawing methylsulfonyl group further influences the molecule's electronic distribution and potential for hydrogen bonding. The carboxylic acid at the C2 position is a critical functional group, often acting as a key pharmacophore that can chelate metal ions in enzyme active sites, such as the magnesium ions in the HIV-1 integrase active site.[4][5]
These features make 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid a valuable building block and a potential therapeutic agent in its own right.
Caption: Chemical structure of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.
Physicochemical and Structural Data
A comprehensive understanding of a compound's physicochemical properties is essential for its application in research and development. The key identifiers and calculated properties for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid | [6][7] |
| CAS Number | 849035-87-6 | [6][7] |
| Molecular Formula | C₁₀H₈FNO₄S | [6][8] |
| Molecular Weight | 257.24 g/mol | [6][9] |
| Canonical SMILES | CS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O | [8] |
| InChIKey | WNCWFIMFLBFIRS-UHFFFAOYSA-N | [6][8] |
| Melting Point | 270-272 °C | [6] |
| XLogP3 (Calculated) | 2.5 | [6] |
| Polar Surface Area (PSA) | 95.61 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Rotatable Bonds | 2 | [6] |
Representative Synthesis Pathway
While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a plausible and representative synthetic route can be constructed based on established indole synthesis methodologies, such as the Fischer, Hemetsberger, or Japp-Klingemann reactions, followed by functional group manipulations.[3] The following workflow outlines a logical, multi-step synthesis.
Causality in Experimental Design: The choice of a multi-step synthesis starting from a substituted aniline is logical. It allows for the precise installation of the fluoro and sulfonyl groups on the benzene ring prior to the formation of the indole core. The final step involves the hydrolysis of an ester, a robust and high-yielding reaction to furnish the target carboxylic acid.[10]
Caption: Representative workflow for the synthesis of the title compound.
Step-by-Step Protocol (Representative)
-
Oxidation: To a solution of the starting substituted aniline in a suitable solvent like dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C to oxidize the methylthio group to the methylsulfonyl group.
-
Indole Ring Formation: Utilize a Japp-Klingemann/Fischer indole synthesis approach.[3] The resulting sulfone-aniline is diazotized with sodium nitrite and hydrochloric acid, then reacted with a β-ketoester. The resulting hydrazone is then cyclized under strong acid catalysis (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures to form the indole ester intermediate.
-
Ester Hydrolysis: Dissolve the crude ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide.[10] Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or HPLC.[10]
-
Work-up and Isolation: After cooling, concentrate the reaction mixture under vacuum to remove the ethanol. Dilute with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. The carboxylic acid product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is critical. This requires a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not publicly available, the expected characteristic features can be predicted.
Expected Spectroscopic Data
-
¹H NMR (in DMSO-d₆): The spectrum would show characteristic signals for the indole NH proton (a broad singlet, >11 ppm), the carboxylic acid proton (a very broad singlet, >12 ppm), aromatic protons on the indole ring (doublets and triplets between 7-8 ppm, showing coupling to each other and to the ¹⁹F atom), a singlet for the C3-H proton (~7 ppm), and a sharp singlet for the methylsulfonyl protons (~3.3 ppm).[2][11]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), and strong S=O stretches from the sulfonyl group (~1300 and ~1150 cm⁻¹).[12][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent [M-H]⁻ ion at m/z 256.0.[8] Positive mode would show [M+H]⁺ at m/z 258.0 and potentially an [M+Na]⁺ adduct at m/z 280.0.[8]
Table: Predicted ESI-MS Adducts [8]
| Adduct Type | Calculated m/z |
| [M-H]⁻ | 256.00852 |
| [M+H]⁺ | 258.02308 |
| [M+Na]⁺ | 280.00502 |
Analytical Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecules.[14] For indole carboxylic acids, a reversed-phase method is typically employed.[15][16]
Caption: General workflow for purity analysis by reversed-phase HPLC.
Protocol Justification: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar analytes. A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated from the main peak. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the carboxylic acid. UV detection is suitable as the indole ring is a strong chromophore.[15][17]
Biological and Pharmacological Context
The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This suggests that 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a promising candidate for screening in various therapeutic areas.
-
Antiviral Activity (HIV-1 Integrase): One of the most prominent applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4] The indole core and the C2-carboxylic acid are capable of chelating the two Mg²⁺ ions in the enzyme's active site, which is essential for its catalytic activity. This interaction prevents the integration of the viral DNA into the host genome, halting the viral life cycle.[5]
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acids.
-
Antiparasitic Activity (Chagas Disease): Substituted indoles, including indole-2-carboxamides derived from the corresponding carboxylic acids, have been identified through phenotypic screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][3] Optimization of this series aims to develop new treatments for this neglected tropical disease.[3]
-
Anti-inflammatory Activity (COX/LOX Inhibition): Indole derivatives bearing methylsulfonyl groups have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[18][19] Such dual inhibitors are sought after for their potential to provide effective anti-inflammatory action with a reduced risk of gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.[18]
-
Other Potential Applications: The indole-2-carboxylic acid framework has also been explored for developing CysLT1 selective antagonists for asthma treatment[20] and as a core component of tyrosine kinase inhibitors for oncology.[21]
Handling, Storage, and Safety
As a laboratory chemical, 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid should be handled with appropriate care.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is a stable solid at room temperature.
-
Toxicity: Specific toxicological data is not available. Assume the compound is potentially hazardous and handle accordingly. Buyer assumes responsibility to confirm product identity and/or purity.[9]
Conclusion and Future Outlook
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a well-defined chemical entity with significant potential as a building block in drug discovery. Its strategic functionalization combines the privileged indole-2-carboxylic acid scaffold with fluorine and methylsulfonyl groups known to impart desirable medicinal chemistry properties. Based on the extensive research into related structures, this compound warrants investigation in antiviral, antiparasitic, and anti-inflammatory screening programs. Future research should focus on the development and optimization of a scalable synthetic route, a full elucidation of its biological activity profile, and co-crystallization studies with relevant biological targets to rationalize its mechanism of action at a molecular level.
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